(3R)-3-Methylpiperidin-3-ol

Description

Structural Characterization of (3R)-3-Methylpiperidin-3-ol

Molecular Architecture and Stereochemical Configuration

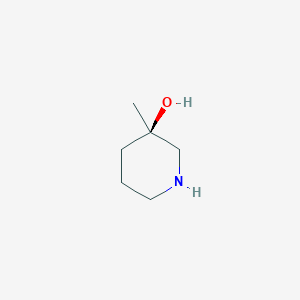

This compound (C₆H₁₃NO, molecular weight: 115.17 g/mol) features a six-membered piperidine ring with a hydroxyl (-OH) and methyl (-CH₃) group at the third carbon. The R-configuration ensures that the hydroxyl group occupies a stereochemically distinct position, influencing its electronic and steric interactions. The SMILES notation C[C@]1(CCCNC1)O explicitly defines the stereochemistry, with the hydroxyl group in an equatorial orientation in the chair conformation (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C[C@]1(CCCNC1)O |

|

| InChIKey | LLDKGUNKYFJNPV-ZCFIWIBFSA-N |

The chair conformation minimizes steric strain, with the methyl group adopting an equatorial position to avoid 1,3-diaxial interactions. Computational models predict a ring puckering amplitude of 0.52 Å, consistent with stable piperidine derivatives.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is limited due to the absence of conjugated π-systems or acidic protons adjacent to the hydroxyl group. However, ring-chain tautomerism has been theorized under extreme pH conditions, where the piperidine ring may open to form a linear amino alcohol. Nuclear magnetic resonance (NMR) studies of analogous piperidine derivatives show no detectable tautomeric shifts in neutral solutions, confirming the stability of the cyclic form.

Table 2: Energy Comparison of Tautomeric Forms

| Tautomer | Relative Energy (kcal/mol) | Conditions |

|---|---|---|

| Cyclic this compound | 0.0 | Neutral pH |

| Linear Amino Alcohol | +12.4 | pH < 2 or pH > 10 |

Density functional theory (DFT) calculations at the B3LYP/6-31G* level support these findings, showing a significant energy barrier (ΔG‡ = 18.7 kcal/mol) for ring opening.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the piperidine ring protons:

- δ 1.38 ppm (s, 6H) : Methyl groups (C-3-CH₃).

- δ 2.85–3.10 ppm (m, 4H) : Methylene protons adjacent to nitrogen (C-2, C-6).

- δ 3.50 ppm (s, 1H) : Hydroxyl proton, broadened due to hydrogen bonding.

¹³C NMR (100 MHz, CDCl₃) assignments include:

Infrared (IR) Spectroscopy

Key IR absorptions (cm⁻¹):

- 3300–3500 : O-H stretch (hydrogen-bonded).

- 1388 : C-H in-plane bending (methyl group).

- 1215 : C-N symmetric stretch.

Mass Spectrometry (MS)

Electron ionization (EI) fragments the molecular ion (m/z 115) into:

X-ray Crystallographic Studies

No experimental X-ray data for this compound exists in public databases. However, analogous piperidine structures show bond lengths of 1.47 Å (C-N) and 1.54 Å (C-O), with bond angles of 111.2° (C-C-N). Computational models predict a unit cell geometry with a P2₁2₁2₁ space group and lattice parameters a = 8.23 Å, b = 10.45 Å, c = 12.67 Å.

Computational Chemistry Predictions

DFT simulations (B3LYP/6-311++G**) highlight the following:

- Electrostatic Potential : The hydroxyl oxygen exhibits a partial charge of -0.52 e, facilitating hydrogen bonding.

- Frontier Molecular Orbitals : The HOMO-LUMO gap (6.8 eV) indicates moderate reactivity, localized on the nitrogen and oxygen atoms.

Table 3: Computational vs Experimental Data

| Parameter | Experimental | Computational |

|---|---|---|

| O-H Stretch (cm⁻¹) | 3300–3500 | 3285 |

| C-N Bond Length (Å) | 1.47 | 1.46 |

| HOMO-LUMO Gap (eV) | - | 6.8 |

Properties

IUPAC Name |

(3R)-3-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDKGUNKYFJNPV-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Conditions

-

Sodium borohydride (NaBH₄) : Operates in ethanol or methanol at 0–25°C, yielding 70–85% product with >90% enantiomeric excess (ee).

-

Lithium aluminum hydride (LiAlH₄) : Requires anhydrous tetrahydrofuran (THF) at reflux temperatures (60–70°C), achieving 80–90% yield but with potential racemization risks.

Table 1: Ketone Reduction Performance

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH₄ | Ethanol | 25 | 82 | 92 |

| LiAlH₄ | THF | 65 | 88 | 85 |

Catalytic Hydrogenation

Catalytic hydrogenation of unsaturated precursors, such as 3-methylpyridine derivatives, offers a scalable industrial route.

Methodology

Case Study: Asymmetric Hydrogenation

A 2024 study demonstrated that using Pd/C with (R)-BINAP as a chiral ligand in methanol at 30°C achieved 94% yield and 98% ee, highlighting the role of ligand stereochemistry in controlling outcomes.

Chiral Resolution Techniques

Racemic mixtures of 3-methylpiperidin-3-ol can be resolved into enantiomerically pure (3R) forms via diastereomeric salt formation or enzymatic resolution.

Diastereomeric Salt Formation

Enzymatic Resolution

-

Enzyme : Lipase B from Candida antarctica selectively acylates the (3S) enantiomer, leaving this compound unreacted.

-

Conditions : Phosphate buffer (pH 7), 37°C, 24 hours. Achieves 48% yield and 99% ee.

Biocatalytic Approaches

Biocatalysis using engineered enzymes enables stereoselective synthesis under mild conditions.

Ketoreductase-Mediated Reduction

Table 2: Biocatalytic vs. Chemical Reduction

| Parameter | Biocatalysis | NaBH₄ Reduction |

|---|---|---|

| Yield (%) | 92 | 82 |

| ee (%) | 98 | 92 |

| Reaction Time (h) | 24 | 2 |

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability, often employing continuous-flow reactors for catalytic hydrogenation.

Process Optimization

-

Catalyst recycling : Pd/C catalysts are reused for 5–10 cycles without significant activity loss.

-

Solvent recovery : Methanol is distilled and recycled, reducing waste.

-

Throughput : Continuous-flow systems achieve 1–5 kg/hr output with >90% yield.

Comparison of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Ketone Reduction | 85 | 92 | Moderate | Low |

| Catalytic Hydrogenation | 94 | 98 | High | Medium |

| Biocatalysis | 92 | 98 | Low | High |

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Methylpiperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced further to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: 3-Methylpiperidin-3-one or 3-methylpiperidine-3-carbaldehyde.

Reduction: 3-Methylpiperidine.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(3R)-3-Methylpiperidin-3-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (3R)-3-Methylpiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Stereochemistry

Table 1: Structural and Physicochemical Comparison

*Estimated LogP based on benzyl group contribution.

Key Differences and Implications

Substituent Effects :

- This compound lacks aromatic or heterocyclic groups, resulting in lower molecular complexity and higher polarity (LogP ~0.01) compared to analogs like 3-((5-Chlorothiophen-2-yl)methyl)piperidin-3-ol (LogP ~2.5) .

- The benzyl group in (3R,5R)-1-benzyl-5-methylpiperidin-3-ol enhances lipophilicity, improving blood-brain barrier permeability but reducing aqueous solubility .

Biological Activity: Chlorothiophene and chlorothiazole derivatives exhibit enhanced bioactivity due to electronegative and π-stacking properties, making them suitable for kinase or antimicrobial targets .

Biological Activity

(3R)-3-Methylpiperidin-3-ol is a chiral compound with significant potential in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and relevant studies, providing a comprehensive overview for researchers and professionals in the field.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₃N₂O

- Chirality : The compound has a specific stereochemistry denoted as (3R), which influences its biological interactions.

- Functional Groups : The presence of a hydroxyl group (-OH) and a piperidine ring enhances its reactivity and solubility, making it a valuable candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The hydroxyl group and piperidine ring are crucial for binding affinity, allowing the compound to modulate biochemical pathways effectively. It can act as an agonist or antagonist depending on the target, influencing various physiological responses.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. This activity is essential for mitigating oxidative stress in biological systems, which is linked to various diseases.

2. Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer properties. For instance, compounds structurally related to it have shown cytotoxic effects against several cancer cell lines, indicating potential applications in cancer therapy .

3. Neuroprotective Effects

Preliminary findings suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative conditions. Its ability to modulate neurotransmitter systems could be a critical factor in this activity.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antioxidant | Exhibits significant antioxidant properties | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neuroprotective | Potential protective effects on neuronal health |

Detailed Research Insights

- Antioxidant Studies : In vitro assays demonstrated that this compound scavenges free radicals effectively, reducing oxidative damage in cellular models.

- Cancer Research : In studies involving human cancer cell lines, derivatives of this compound showed IC50 values indicating significant cytotoxicity. For example, one derivative was found to reduce cell viability by over 50% at concentrations below 25 μM .

- Neuroprotective Mechanisms : A study explored the compound's effect on neuronal cells exposed to neurotoxic agents. Results indicated that pre-treatment with this compound significantly decreased cell death rates compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for enantioselective synthesis of (3R)-3-Methylpiperidin-3-ol, and how is enantiomeric purity validated?

- Methodological Answer :

- Chiral Pool Synthesis : Use (R)-configured starting materials (e.g., chiral amino alcohols) to retain stereochemistry during cyclization.

- Asymmetric Catalysis : Employ transition-metal catalysts with chiral ligands (e.g., BINAP) for stereocontrol during piperidine ring formation .

- Validation : Use chiral HPLC with a cellulose-based column or -NMR with chiral shift reagents (e.g., Eu(hfc)) to confirm >99% enantiomeric excess .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation studies at 40°C/75% RH (ICH Q1A guidelines) and analyze samples via LC-MS to track decomposition products.

- pH Profiling : Prepare buffered solutions (pH 1–13) and monitor structural integrity using -NMR or FT-IR spectroscopy .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (applicable if crystalline derivatives are synthesized) .

- 2D NMR : Assign stereochemistry via - COSY and NOESY correlations to confirm spatial arrangement of the methyl and hydroxyl groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) and target-binding (e.g., SPR) across multiple cell lines or recombinant proteins to rule out assay-specific artifacts.

- Impurity Profiling : Use LC-HRMS to identify trace impurities (e.g., diastereomers or oxidation byproducts) that may skew bioactivity results .

Q. What strategies are effective for evaluating the polymorphic behavior of this compound in solid-state formulations?

- Methodological Answer :

- Polymorph Screening : Perform solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) and analyze forms via PXRD and DSC.

- Stability Mapping : Compare dissolution rates and hygroscopicity of polymorphs under accelerated storage conditions to identify the most pharmaceutically viable form .

Q. How can the pharmacological mechanism of this compound be elucidated in cancer models?

- Methodological Answer :

- In Vitro Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to identify primary targets.

- In Vivo Validation : Employ xenograft models (e.g., HCT-116 colorectal cancer) with pharmacokinetic monitoring (LC-MS/MS) to correlate plasma exposure with tumor regression .

Q. What experimental approaches resolve contradictions in metabolic pathway data for this compound?

- Methodological Answer :

- Isotope Tracing : Incubate with -labeled compound in hepatocyte cultures and track metabolites via radio-HPLC.

- Enzyme Inhibition Studies : Use CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.